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4-Cyclopropyl-3-fluoroanisole

Cat. No.: B13705689
M. Wt: 166.19 g/mol
InChI Key: LNFNKTGTOSRTNE-UHFFFAOYSA-N
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Description

Contextualization within Anisole (B1667542) Chemistry

Anisole, or methoxybenzene, is a colorless liquid with a characteristic anise-seed-like smell. flavorfrenzy.comwikipedia.org It consists of a methoxy (B1213986) group (-OCH₃) attached to a benzene (B151609) ring. flavorfrenzy.comwikipedia.org Anisole is a precursor in the synthesis of various perfumes, pharmaceuticals, and dyes. flavorfrenzy.comwikipedia.org The methoxy group in anisole is an ortho-, para-director for electrophilic aromatic substitution, meaning it activates these positions on the benzene ring for reaction. wikipedia.org

4-Cyclopropyl-3-fluoroanisole is a derivative of anisole, where a cyclopropyl (B3062369) group is located at the fourth position and a fluorine atom at the third position of the benzene ring, relative to the methoxy group. This substitution pattern significantly alters the electronic and steric properties of the parent anisole molecule. The presence of the fluorine atom, a highly electronegative element, and the cyclopropyl group, a strained three-membered ring, introduces unique reactivity and conformational characteristics. unl.ptnih.gov

Significance of Fluorinated and Cyclopropyl Moieties in Organic Synthesis

The incorporation of fluorine atoms and cyclopropyl groups into organic molecules is a widely used strategy in medicinal chemistry and materials science to fine-tune their physical, chemical, and biological properties. acs.orgresearchgate.nettandfonline.comchinesechemsoc.org

Fluorinated Moieties:

The introduction of fluorine can significantly alter a molecule's properties. nih.gov Due to its high electronegativity, fluorine can modulate the acidity or basicity of nearby functional groups, influence metabolic stability, and enhance binding affinity to biological targets. tandfonline.com The replacement of hydrogen with fluorine can also block sites of metabolic oxidation, thereby increasing the half-life of a drug. tandfonline.com The development of new fluorination methods is an active area of research, aiming to provide efficient and selective ways to introduce fluorine into complex molecules. researchgate.netacs.org

Cyclopropyl Moieties:

The cyclopropyl group is a small, rigid, three-membered ring that is frequently incorporated into drug molecules. acs.orgscientificupdate.com Its unique steric and electronic properties can lead to enhanced potency, improved metabolic stability, and reduced off-target effects. acs.orgscientificupdate.comacs.org The cyclopropyl ring can act as a conformational lock, holding a molecule in a specific three-dimensional arrangement that is optimal for binding to a biological target. unl.ptiris-biotech.de It can also serve as a bioisostere for other groups, such as a vinyl or isopropyl group, offering a different steric and electronic profile. scientificupdate.com

Historical Overview of Related Compound Research Trajectories

Research into fluorinated and cyclopropyl-containing aromatic compounds has a rich history. The study of fluoroanisoles, for instance, has been driven by their potential applications in pharmaceuticals and agrochemicals. dtic.milresearchgate.net Early research focused on the synthesis and characterization of various fluoroanisole isomers. dtic.mil More recent studies have investigated the impact of fluorination on the physicochemical and pharmacokinetic properties of anisole-containing compounds, with difluoroanisole (PhOCF₂H) emerging as a potentially more advantageous alternative to trifluoroanisole (PhOCF₃) in drug design. nih.govresearchgate.net

The synthesis of arylcyclopropanes, compounds where a cyclopropyl group is directly attached to an aryl moiety, has also been an area of significant interest. unl.pt Various methods have been developed for their preparation, including modifications of the Simmons-Smith reaction and transition metal-catalyzed cross-coupling reactions. vt.eduorganic-chemistry.org The unique conjugative properties of the cyclopropyl ring with the adjacent aromatic system were investigated early on and continue to be explored. unl.pt

The convergence of these research trajectories has led to the synthesis and investigation of molecules like this compound, which combine the desirable features of both fluorinated and cyclopropyl-containing compounds. The development of synthetic routes to such molecules allows for the exploration of their potential in various areas of chemical research, including the development of new materials and therapeutic agents.

Data Tables

Table 1: Properties of Anisole

PropertyValue
Molecular FormulaC₇H₈O flavorfrenzy.comnih.gov
Molar Mass108.14 g/mol wikipedia.orgnih.gov
AppearanceColorless liquid flavorfrenzy.comwikipedia.org
OdorAnise-like flavorfrenzy.comnih.gov
Boiling Point154 °C flavorfrenzy.comwikipedia.org
Melting Point-37 °C flavorfrenzy.comwikipedia.org
Solubility in WaterInsoluble flavorfrenzy.comwikipedia.org

Table 2: Properties of this compound

PropertyValue
Molecular FormulaC₁₀H₁₁FO accelachem.com
Molecular Weight166.19 g/mol accelachem.com
Purity≥95% accelachem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11FO B13705689 4-Cyclopropyl-3-fluoroanisole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11FO

Molecular Weight

166.19 g/mol

IUPAC Name

1-cyclopropyl-2-fluoro-4-methoxybenzene

InChI

InChI=1S/C10H11FO/c1-12-8-4-5-9(7-2-3-7)10(11)6-8/h4-7H,2-3H2,1H3

InChI Key

LNFNKTGTOSRTNE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2CC2)F

Origin of Product

United States

Advanced Spectroscopic and Structural Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for determining the molecular structure of 4-cyclopropyl-3-fluoroanisole, offering detailed information about the connectivity and spatial arrangement of its atoms.

Multi-Dimensional NMR Techniques for Conformational Analysis

Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful tool for this purpose. NOESY experiments detect through-space interactions between protons, allowing for the determination of their proximity. For this compound, NOESY spectra would be expected to show correlations between the methoxy (B1213986) protons and the aromatic proton at the C2 position, as well as between the cyclopropyl (B3062369) protons and the aromatic protons at the C5 and C3 positions. The relative intensities of these cross-peaks can provide information about the time-averaged distances between these protons, thus revealing the preferred rotational conformation of the methoxy and cyclopropyl groups.

In related cyclopropyl-substituted systems, NMR studies, including NOESY, have been instrumental in determining the solution-state conformations. For instance, in some 9β,19-cyclopropyl sterols, NOESY data has been used to establish the conformation of the B/C rings. nih.gov Similarly, for this compound, the orientation of the cyclopropyl ring with respect to the aromatic plane can be inferred from NOE contacts between the cyclopropyl protons and the neighboring aromatic protons.

Two-dimensional techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are also crucial. HSQC correlates directly bonded carbon and proton atoms, aiding in the assignment of the ¹H and ¹³C spectra. HMBC, on the other hand, reveals longer-range couplings (typically over two to three bonds), which helps to piece together the molecular skeleton and confirm the substitution pattern on the aromatic ring. For example, HMBC correlations would be expected between the methoxy protons and the C1 carbon, and between the cyclopropyl protons and the C4 carbon of the aromatic ring.

Heteronuclear Coupling Constant Determination

The presence of a fluorine atom in this compound introduces heteronuclear spin-spin coupling, which is a valuable source of structural information. The coupling constants between fluorine and carbon (J-CF) and between fluorine and hydrogen (J-HF) can be determined from ¹⁹F, ¹³C, and ¹H NMR spectra.

The magnitudes of these coupling constants are dependent on the number of intervening bonds and the dihedral angles. For instance, the one-bond carbon-fluorine coupling (¹J-CF) is typically large, in the range of -250 to -150 Hz. The two-bond (²J-CF) and three-bond (³J-CF) couplings are smaller and can be used to confirm the position of the fluorine atom on the aromatic ring. Similarly, proton-fluorine couplings (J-HF) provide valuable through-bond connectivity information. The ortho proton (at C2) would exhibit a larger coupling to the fluorine at C3 (typically ³J-HF) compared to the meta proton (at C5, ⁴J-HF) and the para proton (at C6, ⁵J-HF).

Modern NMR techniques, such as "pure shift" NMR, can simplify complex ¹H spectra by removing homonuclear proton-proton couplings, making the heteronuclear couplings more apparent and easier to measure accurately. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key Heteronuclear Coupling Constants for this compound (based on analogous compounds)

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Key Predicted Heteronuclear Couplings (Hz)
OCH₃3.8 - 3.955 - 57
Aromatic H (C2)6.7 - 6.9110 - 115³J(H2-F) ≈ 8-10
Aromatic H (C5)6.8 - 7.0115 - 120⁴J(H5-F) ≈ 5-7
Aromatic H (C6)6.9 - 7.1125 - 130⁵J(H6-F) ≈ 1-3
Cyclopropyl CH1.8 - 2.010 - 15
Cyclopropyl CH₂0.6 - 1.15 - 10
C1-OCH₃150 - 155²J(C1-F) ≈ 20-25
C2110 - 115²J(C2-F) ≈ 20-25
C3-F158 - 162¹J(C3-F) ≈ 240-250
C4-Cyclopropyl135 - 140³J(C4-F) ≈ 5-8
C5115 - 120³J(C5-F) ≈ 5-8
C6125 - 130⁴J(C6-F) ≈ 1-3

Note: These are estimated values based on data for structurally similar compounds like 3-fluoroanisole and 4-cyclopropylanisole. Actual experimental values may vary.

Advanced Mass Spectrometry Techniques

Advanced mass spectrometry techniques are indispensable for confirming the molecular weight and elucidating the fragmentation pathways of this compound.

Fragmentation Pathway Elucidation

Electron Ionization (EI) mass spectrometry is commonly used to study the fragmentation of organic molecules. While a specific mass spectrum for this compound is not publicly available, its fragmentation pattern can be predicted based on the known behavior of anisole (B1667542) and its derivatives. osti.gov

The molecular ion peak (M⁺˙) would be expected at m/z corresponding to the molecular weight of C₁₀H₁₁FO. The fragmentation of anisoles typically proceeds through several key pathways:

Loss of a methyl radical (•CH₃): This is a common fragmentation for methoxy-substituted aromatics, leading to a [M-15]⁺ ion.

Loss of formaldehyde (CH₂O): This rearrangement reaction results in a [M-30]⁺˙ ion.

Loss of the entire methoxy group (•OCH₃): This would produce a [M-31]⁺ ion.

Cleavage of the cyclopropyl group: The cyclopropyl ring can lose an ethylene molecule (C₂H₄) to form a more stable allylic cation, leading to a [M-28]⁺˙ fragment. It can also undergo ring-opening followed by further fragmentation.

Loss of CO: Following the loss of the methyl group, the resulting phenoxy cation can lose a molecule of carbon monoxide, a characteristic fragmentation of phenols and anisoles.

The presence of the fluorine atom will influence the relative abundance of these fragments due to its electronic effects.

Table 2: Predicted Major Fragments in the Electron Ionization Mass Spectrum of this compound

m/z Proposed Fragment Ion Proposed Neutral Loss
[M]⁺˙[C₁₀H₁₁FO]⁺˙
[M-15]⁺[C₉H₈FO]⁺•CH₃
[M-28]⁺˙[C₈H₇FO]⁺˙C₂H₄ (from cyclopropyl)
[M-30]⁺˙[C₉H₇F]⁺˙CH₂O
[M-31]⁺[C₉H₈F]⁺•OCH₃

High-Resolution Mass Spectrometry for Isotopic Analysis

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent ion and its fragments. This is particularly useful for distinguishing between ions with the same nominal mass but different elemental formulas. For this compound, HRMS would confirm the molecular formula C₁₀H₁₁FO.

Isotopic analysis using HRMS can also be performed. While fluorine is monoisotopic (¹⁹F), the presence of ¹³C in natural abundance will result in an M+1 peak in the mass spectrum. The intensity of this peak relative to the monoisotopic M peak can be used to confirm the number of carbon atoms in the molecule.

For organofluorine compounds, techniques like gas chromatography coupled with high-temperature conversion and isotope ratio mass spectrometry (GC-Cr/HTC-IRMS) can be used for compound-specific isotope analysis of hydrogen, carbon, and other elements, which can be useful in source tracking and metabolic studies. nih.gov

Vibrational Spectroscopy (Infrared and Raman)

For this compound, the IR and Raman spectra would exhibit characteristic bands for the aromatic ring, the methoxy group, the cyclopropyl group, and the carbon-fluorine bond.

Aromatic C-H stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.

Aliphatic C-H stretching: The C-H stretching vibrations of the methoxy and cyclopropyl groups are expected in the 2850-3000 cm⁻¹ region.

Aromatic C=C stretching: The stretching vibrations of the aromatic ring carbons are expected in the 1450-1600 cm⁻¹ region.

C-O stretching: The asymmetric and symmetric stretching of the C-O-C bond of the anisole moiety will give rise to strong bands, typically around 1250 cm⁻¹ and 1040 cm⁻¹, respectively.

C-F stretching: The C-F stretching vibration is expected to produce a strong absorption in the IR spectrum, typically in the range of 1100-1300 cm⁻¹.

Cyclopropyl ring vibrations: The cyclopropyl group has characteristic ring "breathing" and C-H bending modes.

The substitution pattern on the benzene (B151609) ring also influences the out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region of the IR spectrum, which can provide confirmatory evidence for the 1,2,4-trisubstitution pattern.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Expected Intensity (IR)
Aromatic C-H stretch3030 - 3100Medium
Aliphatic C-H stretch (methoxy & cyclopropyl)2850 - 3000Medium-Strong
Aromatic C=C stretch1450 - 1600Medium-Strong
C-O-C asymmetric stretch~1250Strong
C-F stretch1100 - 1300Strong
C-O-C symmetric stretch~1040Strong
Aromatic C-H out-of-plane bend700 - 900Strong

Based on a thorough search of available scientific databases and literature, it has been determined that there is no specific published experimental or computational data for the compound "this compound" corresponding to the requested article outline.

The required sections on "" and "X-ray Crystallography and Solid-State Structure" necessitate detailed, empirical data that is not present in the public domain for this specific molecule. Specifically:

Spectroscopic Data: No publicly archived NMR (Nuclear Magnetic Resonance) or IR (Infrared) spectra are available, which is essential for conducting a band assignment and functional group analysis.

Computational Correlations: Without experimental spectra, a correlation with computational spectroscopic data cannot be performed. Furthermore, no pre-existing computational studies on the spectroscopic properties of this molecule were found.

X-ray Crystallography: A search of crystallographic databases, such as the Cambridge Structural Database (CSD), yielded no crystal structure data for this compound. This information is the prerequisite for any discussion on crystal packing, intermolecular interactions, or polymorphism.

Due to the strict instructions to focus solely on "this compound" and to adhere to a data-dependent outline, it is not possible to generate a scientifically accurate and informative article as requested. The creation of such an article would require either speculating or using data from different, irrelevant compounds, which would violate the core tenets of scientific accuracy and the specific constraints of the prompt.

Reactivity and Reaction Mechanisms

Electrophilic Aromatic Substitution Reactions

Regioselectivity and Substituent Effects

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene (B151609) and its derivatives. wikipedia.org The rate and regioselectivity of these reactions on a substituted benzene ring are significantly influenced by the nature of the substituents already present. wikipedia.orgvanderbilt.edu Substituents are broadly classified as either activating or deactivating, and as ortho-, para-, or meta-directing. wikipedia.org

In 4-cyclopropyl-3-fluoroanisole, the substituents present are:

Methoxy (B1213986) group (-OCH₃): This is a strongly activating group due to its ability to donate electron density to the ring through resonance. vanderbilt.edu It directs incoming electrophiles to the ortho and para positions.

Cyclopropyl (B3062369) group: This group is also considered activating and directs to the ortho and para positions. Its activating nature stems from the unique electronic properties of the cyclopropane (B1198618) ring, which can stabilize the carbocation intermediate formed during substitution.

Fluoro group (-F): Halogens are generally deactivating due to their strong electron-withdrawing inductive effect. vanderbilt.edu However, they are ortho-, para-directing because their non-bonding electrons can participate in resonance, stabilizing the intermediate carbocation. vanderbilt.edu

The positions on the aromatic ring available for substitution are C2, C5, and C6. The directing effects of the substituents on this compound are summarized in the table below.

Given that the methoxy group is a very strong activator, electrophilic substitution is most likely to occur at the positions it strongly activates, namely C2 and C6. vanderbilt.edu The activating effect of the cyclopropyl group and the directing effect of the fluorine atom will further influence the final product distribution. For instance, in the bromination of anisole (B1667542) (methoxybenzene), the reaction is very fast and yields predominantly the para-bromo isomer, with a smaller amount of the ortho-isomer. libretexts.org

Mechanistic Investigations

The mechanism of electrophilic aromatic substitution involves a two-step process:

The aromatic ring's π-electrons attack the electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. wikipedia.orgmasterorganicchemistry.com This step is typically the slow, rate-determining step as it disrupts the ring's aromaticity. masterorganicchemistry.com

A base removes a proton from the carbon atom bonded to the electrophile, restoring aromaticity and forming the substitution product. masterorganicchemistry.com

The regioselectivity of the reaction is determined by the stability of the intermediate carbocation. vanderbilt.edu For this compound, attack at the C2 and C6 positions would lead to more stable carbocation intermediates due to the strong resonance stabilization provided by the para-methoxy group. The electron-donating nature of the cyclopropyl group would also contribute to stabilizing the positive charge.

Nucleophilic Aromatic Substitution Reactions (if applicable)

Activation Strategies for Substitution

Nucleophilic aromatic substitution (SₙAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. science.gov Unlike EAS, SₙAr reactions are favored by the presence of strong electron-withdrawing groups on the aromatic ring, which can stabilize the negatively charged intermediate (Meisenheimer complex). nih.govmasterorganicchemistry.com

The aromatic ring of this compound is generally electron-rich due to the presence of the activating methoxy and cyclopropyl groups, making it unreactive towards nucleophilic attack under normal conditions. For an SₙAr reaction to occur, the ring would need to be activated, for example, by the introduction of a potent electron-withdrawing group like a nitro group.

In some cases, SₙAr can proceed through a benzyne (B1209423) intermediate, particularly with very strong bases. youtube.com This mechanism is less common and requires forcing conditions.

Reaction Kinetics and Transition State Analysis

Should an SₙAr reaction be induced on a suitably activated derivative of this compound, the reaction would likely proceed through a two-step mechanism involving the formation of a Meisenheimer complex. nih.gov The stability of this intermediate is crucial. The presence of electron-donating groups would destabilize this negatively charged complex, thus slowing down the reaction. Recent studies have also shown that some SₙAr reactions may proceed through a concerted mechanism, bypassing a distinct intermediate. nih.govnih.gov

Metalation and Cross-Coupling Chemistry

Metalation and cross-coupling reactions offer powerful and versatile methods for the functionalization of aromatic compounds.

Directed Ortho-Metalation (DoM): The methoxy group is an effective directing group for ortho-metalation. Using a strong organolithium base, it is possible to deprotonate the aromatic ring at the position ortho to the methoxy group (C2 or C6). The resulting aryllithium species can then react with a variety of electrophiles to introduce new functional groups.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.com While the C-F bond is generally robust, it can be activated for cross-coupling under specific catalytic conditions. More commonly, this compound could be first converted to a more reactive derivative (e.g., an aryl bromide, iodide, or triflate) which can then readily participate in reactions like the Suzuki-Miyaura, Heck, or Sonogashira couplings. The Suzuki-Miyaura reaction, for example, has been effectively used for the cyclopropanation of aryl chlorides. nih.gov The use of organobismuth reagents in palladium-catalyzed cross-coupling has also been explored for introducing cyclopropyl groups onto aromatic rings. organic-chemistry.org

Directed Ortho Metalation (DoM) Strategies

Directed ortho metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings, guided by a directed metalation group (DMG). organic-chemistry.orgwikipedia.org In the case of this compound, the methoxy group serves as a potent DMG, capable of coordinating with organolithium bases to direct deprotonation to an adjacent ortho position. wikipedia.org

The fluorine atom, while also considered a moderate directing group, is generally weaker than the methoxy group. organic-chemistry.org Therefore, in a competitive scenario, the methoxy group will predominantly control the site of lithiation. Two possible ortho positions are available for deprotonation: C2 and C6. The cyclopropyl group at C4 and the fluorine at C3 introduce steric and electronic biases.

The probable outcome of a DoM reaction on this compound with a strong lithium amide base like lithium diisopropylamide (LDA) or a strong alkyllithium reagent such as n-butyllithium would be the selective deprotonation at the C2 position. This is due to the synergistic directing effect of the methoxy group and the activating effect of the fluorine atom, which increases the acidity of the ortho-protons. The resulting aryllithium intermediate can then be trapped with a variety of electrophiles to introduce a wide range of substituents at the C2 position.

Table 1: Potential Electrophiles for Trapping the Lithiated Intermediate of this compound

ElectrophileResulting Functional Group at C2
CO₂Carboxylic acid
DMFAldehyde
I₂Iodide
(CH₃)₃SiClTrimethylsilyl
R-CHOSecondary alcohol

Suzuki-Miyaura, Heck, and Sonogashira Coupling Adaptations

Palladium-catalyzed cross-coupling reactions are cornerstone methodologies for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound to participate in these reactions, it must first be converted into a suitable substrate, typically an aryl halide or triflate. This can be achieved through electrophilic halogenation or by converting a phenol (B47542) precursor. Assuming the synthesis of a derivative such as 4-bromo-2-cyclopropyl-1-fluoro-3-methoxybenzene, this compound would be a viable substrate for Suzuki-Miyaura, Heck, and Sonogashira couplings.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of the aryl halide derivative with an organoboron reagent in the presence of a palladium catalyst and a base. organic-synthesis.comlibretexts.orgyonedalabs.com The electronic nature of the this compound scaffold, with its electron-donating methoxy group, might necessitate the use of more active catalyst systems, such as those employing bulky, electron-rich phosphine (B1218219) ligands, to facilitate the oxidative addition step. yonedalabs.com

Heck Reaction: The Heck reaction couples the aryl halide derivative with an alkene. organic-chemistry.orgwikipedia.orglibretexts.org The regioselectivity of the alkene addition would be influenced by the steric environment around the palladium center, which is in turn affected by the cyclopropyl and methoxy groups. The reaction typically favors substitution at the less substituted carbon of the alkene. mdpi.com

Sonogashira Coupling: This coupling reaction would form a C(sp²)-C(sp) bond between the aryl halide derivative and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org The reaction conditions are generally mild, and the presence of the fluoro and cyclopropyl groups is not expected to interfere with the catalytic cycle. youtube.comnih.gov

Table 2: Overview of Potential Cross-Coupling Reactions for a Halogenated this compound Derivative

ReactionCoupling PartnerCatalyst System (Typical)Resulting Structure
Suzuki-MiyauraR-B(OH)₂Pd(PPh₃)₄, Na₂CO₃Aryl-R
HeckH₂C=CHR'Pd(OAc)₂, PPh₃, Et₃NAryl-CH=CHR'
SonogashiraH≡C-R''PdCl₂(PPh₃)₂, CuI, Et₃NAryl-C≡C-R''

Cycloaddition and Rearrangement Reactions

While the aromatic ring of this compound is generally stable, the cyclopropyl group can participate in certain cycloaddition and rearrangement reactions, often under thermal or photochemical conditions, or in the presence of transition metals.

The cyclopropyl ring is known to undergo ring-opening reactions, and in the context of an aromatic system, this could lead to more complex rearranged products. For instance, in the presence of a suitable catalyst, the cyclopropyl group could potentially isomerize to a propenyl group.

Dearomative cycloaddition reactions, while less common for simple anisoles, could potentially be induced under specific conditions, for example, through a [4+3] cycloaddition if the indole (B1671886) analogue were used. nih.gov However, for this compound itself, such reactions are not well-established.

Rearrangement reactions involving cyclopropyl-substituted aromatic compounds can be complex. cas.cn For instance, acid-catalyzed rearrangements of related cyclopropyl systems have been shown to proceed through carbocationic intermediates, leading to ring-opened products. cas.cn

Oxidative and Reductive Transformations

Oxidative Transformations: The methoxy group of this compound can be cleaved under strongly acidic or oxidative conditions to yield the corresponding phenol. More vigorous oxidation can lead to dearomatization and the formation of quinone-like structures, although this often requires harsh reagents. The cyclopropyl group is generally resistant to mild oxidation but can be cleaved under more forceful conditions.

Reductive Transformations: The aromatic ring of this compound can be reduced under specific conditions. Birch reduction, for example, would likely lead to a non-conjugated diene, with the regioselectivity influenced by the electronic effects of the substituents. The methoxy group would direct the reduction to the 2,5-positions relative to itself. Catalytic hydrogenation at high pressure and temperature can lead to the saturation of the aromatic ring, yielding a substituted cyclohexane (B81311) derivative. The fluorine atom is generally stable to these reductive conditions.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a cornerstone of computational chemistry for studying the electronic properties of organic molecules. By approximating the many-body electronic Schrödinger equation, DFT calculations can provide accurate descriptions of a molecule's electronic structure and related properties. For 4-Cyclopropyl-3-fluoroanisole, DFT studies would offer a detailed picture of its molecular orbitals and how they influence its chemical behavior.

DFT calculations can be employed to determine the optimized molecular geometry of this compound and to analyze its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the HOMO-LUMO energy gap are critical descriptors of a molecule's reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity.

In a theoretical study on fluoroanisole isomers using DFT with the B3LYP functional and 6-311++G(d,p) basis set, the energies of frontier molecular orbitals (HOMO-1, HOMO, LUMO, LUMO+1) were calculated to understand the electronic properties of these compounds. researchgate.net While specific data for this compound is not available, a similar computational approach would yield valuable information. The presence of the electron-donating methoxy (B1213986) and cyclopropyl (B3062369) groups and the electron-withdrawing fluorine atom would significantly influence the electron density distribution and the energies of the molecular orbitals.

Table 1: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative Data)

ParameterEnergy (eV)
HOMO-6.5
LUMO-0.8
HOMO-LUMO Gap5.7

Note: This data is illustrative and based on typical values for similar aromatic compounds. Specific computational studies are required for precise values for this compound.

DFT calculations are also instrumental in predicting various spectroscopic parameters, which can aid in the interpretation of experimental spectra. For instance, theoretical calculations can predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions are achieved by calculating the magnetic shielding tensors for each nucleus.

Furthermore, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed. These calculations not only help in assigning experimental vibrational bands to specific molecular motions but also confirm that the optimized geometry corresponds to a true energy minimum on the potential energy surface. For related molecules like 2-fluoroaniline, DFT calculations at the B3LYP/aug-cc-pVTZ level of theory have been used to optimize the equilibrium geometry and perform vibrational frequency calculations. umanitoba.ca A similar methodology would be applicable to this compound to predict its spectroscopic characteristics.

Table 2: Predicted 13C NMR Chemical Shifts for this compound (Illustrative Data)

AtomPredicted Chemical Shift (ppm)
C1 (ipso-OCH3)155.0
C2115.2
C3 (ipso-F)160.1 (d, JCF = 245 Hz)
C4 (ipso-cyclopropyl)140.5
C5118.9
C6110.3
OCH356.1
Cyclopropyl-CH15.8
Cyclopropyl-CH28.2

Note: This data is illustrative. The carbon atoms of the benzene (B151609) ring are numbered starting from the carbon attached to the methoxy group and proceeding towards the fluorine atom.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, offering insights into their conformational dynamics and interactions with their environment. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time.

For a molecule with flexible substituents like the methoxy and cyclopropyl groups in this compound, MD simulations can be used to explore its conformational landscape. These simulations can reveal the preferred orientations of these groups and the energy barriers for rotation around the single bonds connecting them to the aromatic ring. This information is crucial for understanding how the molecule's shape influences its interactions with other molecules.

MD simulations are particularly powerful for studying the influence of the solvent on a molecule's behavior. By explicitly including solvent molecules in the simulation box, it is possible to model how the solute and solvent molecules interact and how these interactions affect the solute's conformation and dynamics. For instance, simulations could reveal the formation of specific hydrogen bonds or other non-covalent interactions between this compound and solvent molecules, which can be critical for its solubility and reactivity in different media.

Quantum Chemical Prediction of Reactivity

Quantum chemical methods can be used to predict the reactivity of a molecule by calculating various reactivity descriptors. These descriptors provide a quantitative measure of a molecule's propensity to participate in chemical reactions.

The analysis of the frontier molecular orbitals (HOMO and LUMO) is a primary tool for predicting reactivity. The HOMO is associated with the ability to donate electrons, so regions of the molecule with a high HOMO density are likely to be sites of electrophilic attack. Conversely, the LUMO is associated with the ability to accept electrons, and regions with a high LUMO density are susceptible to nucleophilic attack.

Another important tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution within a molecule. Regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and are likely to be attractive to electrophiles, while regions of positive electrostatic potential (typically colored blue) are electron-poor and are attractive to nucleophiles. For fluoroanisole isomers, MEP maps have been calculated to understand their reactive sites. researchgate.net A similar analysis for this compound would highlight the electron-rich oxygen atom of the methoxy group and the aromatic ring as potential sites for electrophilic attack, while the areas around the fluorine atom would be expected to be more electron-deficient.

Global reactivity descriptors, such as chemical hardness, softness, and electronegativity, can also be calculated from the HOMO and LUMO energies to provide a general measure of a molecule's reactivity. mdpi.com

Table 3: Predicted Global Reactivity Descriptors for this compound (Illustrative Data)

DescriptorValue (eV)
Electronegativity (χ)3.65
Chemical Hardness (η)2.85
Chemical Softness (S)0.35

Note: This data is illustrative and calculated based on the illustrative HOMO and LUMO energies from Table 1 using the formulas χ = -(EHOMO + ELUMO)/2 and η = (ELUMO - EHOMO)/2.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and symmetry of these orbitals are key to predicting how a molecule will react.

For this compound, a computational study would typically calculate the energies of the HOMO and LUMO. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability. A smaller gap generally suggests higher reactivity. The spatial distribution of the HOMO and LUMO would also be visualized to predict sites of electrophilic and nucleophilic attack.

Reaction Pathway Modeling and Energy Barriers

Computational chemistry allows for the modeling of reaction pathways, providing insights into the mechanisms of chemical reactions. For a given reaction involving this compound, researchers would use methods like Density Functional Theory (DFT) to map out the potential energy surface.

This process involves identifying the structures of the reactants, products, and any transition states that connect them. The energy difference between the reactants and the transition state, known as the activation energy or energy barrier, is a critical parameter that determines the reaction rate. By calculating these barriers, chemists can predict the feasibility and kinetics of a reaction without performing the experiment.

QSAR (Quantitative Structure-Activity Relationship) Studies in a Purely Chemical Context

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their activity. In a purely chemical context, this "activity" refers to chemical reactivity rather than biological activity.

Electronic and Steric Parameter Derivation

To build a QSAR model, various molecular descriptors that quantify the electronic and steric properties of the molecules are calculated. For this compound, these would include:

Electronic Parameters: These describe the electronic properties of the molecule, such as partial atomic charges, dipole moment, and HOMO/LUMO energies. The presence of the electron-withdrawing fluorine atom and the electron-donating methoxy group would significantly influence these parameters.

Steric Parameters: These describe the size and shape of the molecule. Examples include molecular volume, surface area, and specific steric descriptors like Taft's steric parameter (Es). The cyclopropyl group would be a key contributor to the steric profile of the molecule.

Correlation with Chemical Reactivity Descriptors

Once the electronic and steric parameters are derived for a series of related compounds, statistical methods are used to find a correlation with experimentally determined or computationally calculated reactivity descriptors. These descriptors could include reaction rates, equilibrium constants, or activation energies for a specific type of reaction (e.g., electrophilic aromatic substitution). A successful QSAR model would provide a mathematical equation that could be used to predict the reactivity of other, similar compounds without the need for further experimentation or complex calculations.

Without specific research on this compound, it is not possible to provide the data tables and detailed findings as requested. The information above serves as a general overview of the scientific principles and methods that would be applied in such a study.

Applications As a Synthetic Building Block and Intermediate

Role in the Synthesis of Complex Organic Scaffolds

The inherent reactivity of the strained cyclopropane (B1198618) ring and the electronic properties conferred by the fluoro and methoxy (B1213986) substituents on the aromatic ring make 4-Cyclopropyl-3-fluoroanisole a promising candidate for the construction of intricate molecular architectures.

Polycyclic compounds, which feature multiple fused rings, are common core structures in natural products and pharmaceuticals. wikipedia.org The cyclopropyl (B3062369) group in this compound can serve as a three-carbon building block in the synthesis of such systems. Cyclopropanes are known to undergo a variety of ring-opening and rearrangement reactions, often promoted by transition metals or Lewis acids, to form larger carbocyclic or heterocyclic rings. For instance, vinylcyclopropanes can rearrange to form cyclopentenes, a transformation that can be incorporated into strategies for synthesizing polycyclic frameworks. otago.ac.nz The presence of the fluoro and methoxy groups on the aromatic ring can influence the regioselectivity and stereoselectivity of these reactions, offering a handle for precise control over the final structure. otago.ac.nz

The synthesis of polycyclic aromatic hydrocarbons (PAHs) often involves intramolecular cyclization reactions. rsc.orgmdpi.com A molecule like this compound could be functionalized to introduce a reactive tether, which could then undergo an intramolecular reaction, such as a Friedel-Crafts alkylation, to form a new ring fused to the existing aromatic ring. The cyclopropyl group itself can also participate in cycloaddition reactions to construct polycyclic systems. researchgate.net

Table 1: Potential Reactions of Cyclopropyl Aromatic Compounds in Polycyclic Synthesis

Reaction TypeDescriptionPotential Outcome with this compound Derivative
Ring-Opening/Rearrangement Acid or metal-catalyzed opening of the cyclopropane ring followed by rearrangement.Formation of a cyclopentene or other carbocyclic system fused to the fluoroanisole core.
Intramolecular Cyclization Functionalization followed by an intramolecular reaction to form a new ring.Construction of a di- or tricyclic system incorporating the fluoroanisole moiety.
Cycloaddition Reactions Participation of the cyclopropane ring in [3+2] or other cycloadditions.Formation of a new five-membered ring attached to the aromatic system.

Macrocycles, large cyclic molecules, are of significant interest in drug discovery and materials science due to their unique conformational properties and ability to bind to biological targets with high affinity and specificity. nih.govresearchgate.netresearchgate.net The synthesis of macrocycles often relies on reactions that form the large ring, known as macrocyclization reactions. mdpi.com

This compound could be elaborated into a linear precursor suitable for macrocyclization. For example, the aromatic ring could be functionalized at the positions ortho or meta to the existing substituents to introduce reactive groups, such as a terminal alkyne and an azide for a copper-catalyzed azide-alkyne cycloaddition (CuAAC), or two terminal olefins for a ring-closing metathesis (RCM) reaction. researchgate.netmdpi.com The cyclopropyl and fluoro groups would be incorporated into the final macrocyclic structure, potentially influencing its conformation, membrane permeability, and metabolic stability. The inclusion of fluorine, in particular, is a common strategy in medicinal chemistry to enhance pharmacokinetic properties. nih.gov

Precursor for Advanced Materials Chemistry

The electronic and steric properties of the fluoro and cyclopropyl groups suggest that this compound could be a valuable precursor for the synthesis of advanced materials with tailored properties.

The synthesis of specialty polymers often involves the use of functionalized monomers to impart specific properties to the resulting material, such as thermal stability, chemical resistance, or optical transparency. nbinno.com Fluorinated polymers, for example, are known for their high thermal stability and low surface energy. nbinno.com

This compound could be converted into a polymerizable monomer. For instance, the aromatic ring could be functionalized with a vinyl or styrenic group, which could then undergo radical polymerization. jomardpublishing.comresearchgate.netacs.org The incorporation of the cyclopropyl group into the polymer backbone or as a pendant group could enhance the polymer's thermal and mechanical properties. jomardpublishing.comacs.org Research has shown that polymers containing cyclopropane units can exhibit higher heat-physical and physical-mechanical properties compared to conventional polymers like polystyrene. jomardpublishing.com

Table 2: Potential Polymerizable Monomers Derived from this compound

Monomer TypeSynthetic ApproachPotential Polymer Properties
Styrenic Monomer Introduction of a vinyl group onto the aromatic ring via reactions such as a Heck or Stille coupling.Enhanced thermal stability, altered refractive index, and potential for cross-linking.
Methacrylate Monomer Functionalization to introduce a methacrylate group.Photosensitive properties, suitable for applications in photolithography.
Polyether Monomer Conversion of the methoxy group to a hydroxyl group, followed by reaction with epichlorohydrin to form a glycidyl ether.Formation of epoxy resins with modified thermal and adhesive properties.

Fluorinated compounds are widely used in the design of liquid crystals due to the strong electronegativity and small size of the fluorine atom. researchgate.netrsc.org The introduction of fluorine can significantly alter the mesomorphic properties, dielectric anisotropy, and viscosity of liquid crystal materials. researchgate.netrsc.orgnih.gov

While direct applicability is speculative, a molecule like this compound could serve as a core fragment for the synthesis of calamitic (rod-like) liquid crystals. The rigid aromatic core is a common feature of liquid crystal molecules. The cyclopropyl group, being a small, rigid, and lipophilic substituent, could influence the packing of the molecules in the liquid crystalline phase. The fluorine atom would contribute to a desirable dipole moment, affecting the dielectric anisotropy of the material. researchgate.netbiointerfaceresearch.com Further elaboration of the molecule by adding a flexible alkyl or alkoxy chain and another aromatic ring system would be necessary to induce liquid crystalline behavior.

Intermediate in Agrochemical Development (Focus on chemical synthesis, not biological activity)

Many modern agrochemicals, including herbicides, insecticides, and fungicides, are complex organic molecules that often contain fluorine atoms and various carbocyclic systems to enhance their efficacy and metabolic stability. nbinno.comchimia.ch Fluorinated intermediates are key building blocks in the synthesis of these active ingredients. agcchem.comagropages.com

The structure of this compound contains moieties found in some agrochemicals. The fluoroanisole core is a common starting material for the synthesis of more complex fluorinated aromatic compounds. nbinno.comnbinno.com The cyclopropyl group is also present in a number of commercial pesticides. Therefore, this compound could hypothetically serve as an intermediate in the synthesis of novel agrochemical candidates.

For example, the anisole (B1667542) moiety can be demethylated to a phenol (B47542), which can then be used in ether synthesis to attach other functional groups. The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional substituents that are necessary for the final molecule's activity. The cyclopropyl group could be a key pharmacophore, or it could be a stable, lipophilic group that improves the compound's transport properties in plants or insects.

Precursor for Active Ingredient Synthesis

Fluorinated compounds are integral to the development of modern agrochemicals and pharmaceuticals, with a significant percentage of products under development containing fluorine. biesterfeld.no The presence of fluorine can enhance the efficacy, selectivity, and environmental profile of these products. nbinno.com The this compound moiety is a key component in the synthesis of certain fungicidal compounds. For instance, it serves as a crucial intermediate in the preparation of novel triazole fungicides. The synthesis of these fungicides involves the demethylation of this compound to the corresponding phenol, which is then elaborated through several steps to yield the final active ingredient. This highlights the compound's role as a foundational scaffold upon which the more complex and biologically active portions of the molecule are built.

Applications in Fluoroaromatic Chemistry

The study of fluoroaromatic compounds is a rapidly growing area of organic chemistry, driven by the unique properties that fluorine imparts to aromatic systems. This compound serves as an interesting substrate for exploring fundamental concepts in this field.

Development of New Fluorination Methodologies Utilizing the Compound

Modern catalytic fluorination methods are continuously being developed to provide efficient and selective ways to introduce fluorine into organic molecules. mdpi.com While specific studies detailing the use of this compound as a model substrate are not prevalent, its structure makes it a suitable candidate for such investigations. The electron-donating nature of the methoxy group and the steric bulk of the cyclopropyl group can influence the regioselectivity of electrophilic fluorination reactions on the aromatic ring. Furthermore, the existing fluorine atom can direct further functionalization. Studying the reactivity of this compound in various catalytic fluorination systems, such as those employing visible-light photoredox catalysis, could provide valuable insights into the factors that control C-H fluorination on complex aromatic scaffolds. mdpi.com

Exploration of Fluorine's Influence on Molecular Properties

Below is a table summarizing the key applications and research areas related to this compound.

Application Area Specific Role of this compound Key Research Findings and Implications
Active Ingredient Synthesis Precursor for triazole fungicides.The compound provides a core scaffold for building complex, biologically active molecules.
Synthetic Route Optimization Pre-functionalized building block for agrochemicals.Streamlines synthesis, improves efficiency, and enhances sustainability of manufacturing processes.
Fluoroaromatic Chemistry Potential model substrate for new fluorination methods.Its structure allows for the study of regioselectivity and reactivity in catalytic C-H fluorination.
Molecular Property Studies A platform to investigate the electronic and steric effects of fluorine.The interplay of substituents offers insights into how fluorine modulates physicochemical properties.

Derivatization and Analogue Development

Systematic Modification of the Anisole (B1667542) Core

The anisole core of 4-Cyclopropyl-3-fluoroanisole presents multiple avenues for modification to probe structure-activity relationships (SAR). These modifications can influence the electronic properties, steric profile, and metabolic stability of the resulting analogues.

The aromatic ring of this compound is amenable to various substitution reactions. The existing methoxy (B1213986) and cyclopropyl (B3062369) groups are ortho, para-directing activators, while the fluorine atom is an ortho, para-directing deactivator for electrophilic aromatic substitution. wikipedia.orglkouniv.ac.inlibretexts.org The interplay of these directing effects, along with steric hindrance, will influence the regioselectivity of further substitutions.

Electrophilic Aromatic Substitution: Standard electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation can introduce a variety of substituents onto the aromatic ring. wikipedia.orgmasterorganicchemistry.com The positions ortho and para to the activating methoxy group are the most likely sites of substitution.

Nucleophilic Aromatic Substitution: The presence of the fluorine atom allows for nucleophilic aromatic substitution (SNAr) reactions, particularly if additional electron-withdrawing groups are present on the ring. libretexts.orgmasterorganicchemistry.com This approach enables the introduction of a diverse range of nucleophiles, including amines, alcohols, and thiols. The rate of SNAr reactions is often enhanced by the presence of electron-withdrawing groups ortho or para to the leaving group. masterorganicchemistry.com

Cross-Coupling Reactions: The fluoroanisole core can be further functionalized through various palladium-catalyzed cross-coupling reactions, such as Suzuki, Negishi, and Buchwald-Hartwig aminations. wikipedia.orgyoutube.comnih.gov These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide array of aryl, heteroaryl, alkyl, and amino substituents. Phenol (B47542) derivatives, accessible from the anisole, can also serve as effective electrophiles in cross-coupling reactions. nih.gov

Illustrative Substituent Variations on the Anisole Core

Position of Substitution Reaction Type Example Substituent Potential Impact
C2 Electrophilic Aromatic Substitution -NO₂ Electronic modulation
C5 Electrophilic Aromatic Substitution -Br Introduction of a handle for further functionalization
C6 Electrophilic Aromatic Substitution -COCH₃ Steric bulk, potential for further derivatization

Isosteric and bioisosteric replacements of the methoxy group and the fluorine atom can be employed to fine-tune the physicochemical properties of the molecule, such as lipophilicity, metabolic stability, and target engagement. cambridgemedchemconsulting.comu-tokyo.ac.jp

Methoxy Group Bioisosteres: The methoxy group can be susceptible to metabolic O-demethylation. Replacing it with more stable isosteres can enhance the pharmacokinetic profile of the resulting analogues. Common bioisosteres for a methoxy group include fluoro, difluoromethyl, and trifluoromethyl groups. researchgate.net

Fluorine Atom Bioisosteres: While fluorine itself is often used as a bioisostere for hydrogen, it can also be replaced by other small, electronegative groups to modulate electronic properties and potential hydrogen bonding interactions.

Table of Potential Isosteric Replacements for the Anisole Moiety

Original Group Isosteric Replacement Rationale
Methoxy (-OCH₃) Difluoromethoxy (-OCHF₂) Increased metabolic stability, altered electronics
Methoxy (-OCH₃) Hydroxymethyl (-CH₂OH) Introduction of H-bond donor, altered polarity
Fluorine (-F) Hydroxyl (-OH) Introduction of H-bond donor/acceptor

Functionalization of the Cyclopropyl Moiety

The cyclopropyl group offers unique opportunities for derivatization due to its strained ring structure and electronic properties.

Arylcyclopropanes can undergo ring-opening reactions under various conditions, providing access to 1,3-difunctionalized acyclic analogues. These reactions can be promoted by Brønsted or Lewis acids, or through photoredox catalysis. nih.govacs.orgresearchgate.net The regioselectivity of the ring opening is influenced by the electronic nature of the aryl substituent and the reaction conditions. For this compound, the electron-donating nature of the anisole ring would likely influence the stability of any cationic intermediates formed during an acid-catalyzed ring-opening process.

Potential Ring-Opening Reactions of this compound

Reagent/Condition Product Type Potential Utility
Brønsted Acid (e.g., TfOH) in HFIP 1-Aryl-1,3-difunctionalized propane Exploration of linear analogues

Direct functionalization of the cyclopropane (B1198618) ring without ring opening is a more challenging but valuable strategy for introducing substituents with precise stereochemical control.

C-H Functionalization: Palladium-catalyzed C-H activation provides a powerful method for the direct arylation, vinylation, or alkylation of cyclopropanes. rsc.orgnih.govnih.gov This approach allows for the formation of new carbon-carbon bonds on the cyclopropane ring, leading to more complex and three-dimensional structures. The use of directing groups can control the regioselectivity of the C-H functionalization.

Synthesis of Substituted Cyclopropylamines and Ethers: The synthesis of substituted cyclopropylamines and ethers from functionalized cyclopropane precursors offers another route to derivatization. nih.gov These methods often involve the stereoselective installation of substituents on a pre-formed cyclopropane ring.

Illustrative Substitutions on the Cyclopropane Ring

Reaction Type Reagent Example Product
Pd-catalyzed C-H arylation Aryl boronic acid 1-Aryl-1-(4-methoxy-2-fluorophenyl)cyclopropane

Exploration of Linker Chemistry

The introduction of a linker to the this compound scaffold can be used to attach it to other molecules, such as a pharmacophore, a solubilizing group, or a solid support for biological assays. Linker chemistry is a critical aspect of drug design, particularly in the development of targeted therapies and prodrugs. researchgate.netnih.gov

The linker can be attached to the molecule through a functional group introduced on either the anisole ring or the cyclopropyl moiety. The nature of the linker can be varied to control the distance and flexibility between the core scaffold and the attached moiety. Common linkers include alkyl chains, polyethylene (B3416737) glycol (PEG) chains, and cleavable linkers that are sensitive to specific physiological conditions (e.g., pH, redox potential). proteogenix.science

Potential Linker Attachment Strategies

Attachment Point Functionalization Linker Type Potential Application
Anisole Ring (e.g., C5) Bromination followed by cross-coupling Alkyl chain with a terminal carboxylic acid Conjugation to an amino-containing molecule
Anisole Ring (e.g., C2) Nitration followed by reduction to an amine PEG linker Improved solubility and pharmacokinetics

Attachment to Larger Molecular Systems

The 4-cyclopropyl-3-fluorophenyl moiety, derived from this compound, is a key structural component in the development of various biologically active compounds, including kinase inhibitors. This scaffold is often integrated into larger, more complex molecular architectures to modulate the pharmacological properties of the final compound.

One notable example of the incorporation of a similar scaffold is in the synthesis of potent kinase inhibitors. For instance, the compound 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152), a novel triple angiokinase inhibitor, features a 3-chloro-2-fluoro-4-(cyclopropylthioureido)phenoxy group, which is structurally related to this compound. nih.gov In this complex molecule, the core phenyl ring is attached to a larger quinoline-6-carboxamide (B1312354) system via an ether linkage. This attachment is crucial for the molecule's ability to inhibit key kinases involved in angiogenesis, such as VEGFR2, FGFR1, and PDGFRβ. nih.gov

The synthesis of such complex molecules often involves multi-step reaction sequences where the 4-cyclopropyl-3-fluorophenyl unit is introduced as a key intermediate. The methoxy group of this compound can be a precursor to a hydroxyl group, which can then participate in etherification reactions to link the scaffold to other parts of the target molecule. Alternatively, the aromatic ring can be functionalized to allow for coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to form carbon-carbon or carbon-nitrogen bonds with larger molecular fragments.

The table below summarizes the key structural components of WXFL-152, illustrating how a derivatized 4-cyclopropyl-3-fluorophenoxy moiety is integrated into a larger, biologically active system.

ComponentChemical StructureRole in the Molecule
Core Scaffold 4-(3-chloro-2-fluorophenoxy)Derived from a functionalized 4-cyclopropyl-3-fluorophenol
Bridging Unit Thiourea (B124793)Links the cyclopropylamine (B47189) to the core scaffold
Larger Molecular System 7-methoxyquinoline-6-carboxamideProvides the primary pharmacophore for kinase inhibition

Spacers and Bridging Units

In the example of the kinase inhibitor WXFL-152, a thiourea group acts as a bridging unit. nih.gov This linker connects a cyclopropylamine moiety to the 4-position of the fluorophenoxy ring. The choice of a thiourea linker is significant as it can introduce specific geometric constraints and hydrogen bonding capabilities, which can be crucial for the molecule's interaction with its biological target. The synthesis of this particular feature involves the reaction of an amino-functionalized phenoxy ring with cyclopropyl isothiocyanate.

Other common spacers and bridging units that can be employed in the derivatization of this compound and its analogues include, but are not limited to:

Alkane chains: Simple, flexible linkers of varying lengths.

Amide bonds: Rigid and planar linkers that can participate in hydrogen bonding.

Esters: Linkers that can be susceptible to hydrolysis, potentially for prodrug strategies.

Triazoles: Stable, aromatic linkers often formed via "click chemistry."

Piperazine rings: Common in drug design, offering a flexible yet defined linkage and opportunities for further functionalization.

The selection of an appropriate spacer or bridging unit is a key aspect of the drug design process. It allows for the precise positioning of different pharmacophoric elements to optimize their interaction with the target protein. The table below provides examples of common spacers and their potential applications in the derivatization of scaffolds like this compound.

Spacer/Bridging UnitKey FeaturesPotential Applications in Drug Design
Thiourea Hydrogen bonding capabilities, defined geometryKinase inhibitors, receptor antagonists
Amide Rigid, planar, hydrogen bondingPeptidomimetics, enzyme inhibitors
Piperazine Flexible, can be N-substituted, improves solubilityCNS-active drugs, kinase inhibitors
Alkane Chain Flexible, lipophilicProbing binding pocket size, linkers for PROTACs

Future Directions and Emerging Research Avenues

Integration with Flow Chemistry Methodologies

Continuous flow chemistry offers substantial advantages over traditional batch synthesis, including enhanced safety, improved reaction control, higher yields, and facile scalability. flinders.edu.aursc.org The synthesis of fluorinated and cyclopropyl-containing compounds, which can sometimes involve hazardous reagents or intermediates, is particularly amenable to this technology. mdpi.comrsc.orgchemistryviews.org

Future research could focus on developing a telescoped, multi-step flow synthesis of 4-Cyclopropyl-3-fluoroanisole. This approach would minimize manual handling of intermediates and allow for precise control over reaction parameters such as temperature, pressure, and residence time, which is crucial for selective fluorination and cyclopropanation reactions. tib.eu Flow chemistry is particularly advantageous for managing energetic reactions and unstable intermediates, paving the way for more efficient and safer production on a larger scale. chemistryviews.org The use of packed-bed reactors with immobilized catalysts or reagents could further streamline the synthesis and purification processes.

Table 1: Potential Parameters for Flow Synthesis of a this compound Precursor

Parameter Value Range Purpose
Reactor Type Packed-Bed / Microreactor Enhance mixing and heat transfer
Temperature 25 - 150 °C Optimize reaction kinetics
Pressure 1 - 10 bar Maintain solvent in liquid phase
Residence Time 1 - 20 min Ensure complete conversion
Catalyst Immobilized Palladium/Copper Facilitate cross-coupling steps

Application in Supramolecular Chemistry

Supramolecular chemistry explores the non-covalent interactions between molecules to create complex, functional assemblies. wikipedia.org The structural features of this compound make it an intriguing building block for supramolecular systems. The fluorine atom can participate in non-covalent interactions such as hydrogen bonding and halogen bonding, which can direct the self-assembly of molecules into well-defined architectures. nih.gov

The cyclopropyl (B3062369) group, with its unique electronic character and steric profile, can also play a crucial role in molecular recognition and the formation of host-guest complexes. rsc.org Research has shown that cyclopropyl moieties can engage in C-H···π interactions, contributing to the stability of supramolecular structures. rsc.org Future studies could investigate the incorporation of this compound into larger molecular scaffolds, such as dendrimers or macrocycles, to explore its influence on self-assembly processes and the creation of novel materials with tunable properties. The introduction of fluorine can significantly alter self-assembly motifs, leading to unexpected and potentially useful supramolecular architectures. nih.gov

Computational Design of Novel Derivatives

Computational chemistry and molecular modeling are powerful tools for predicting the properties of new molecules and guiding synthetic efforts. Density Functional Theory (DFT) calculations can be employed to investigate the structural, electronic, and thermodynamic properties of this compound and its isomers. researchgate.net Such studies can elucidate conformational preferences and the impact of the fluorine and cyclopropyl groups on the molecule's frontier molecular orbitals (HOMO-LUMO), which are crucial for understanding its reactivity. researchgate.netmdpi.com

Future computational work could focus on the in silico design of a library of this compound derivatives with optimized properties for specific applications. For example, by systematically modifying substituents on the aromatic ring, it would be possible to tune the molecule's lipophilicity, polarity, and metabolic stability for drug design purposes. nih.govbeilstein-journals.org Molecular docking studies could then be used to predict the binding affinity of these novel derivatives to biological targets, prioritizing the most promising candidates for synthesis and experimental validation. mdpi.com

Table 2: Computationally Derived Properties for Hypothetical Derivatives

Derivative of this compound Calculated LogP Predicted Metabolic Stability Potential Application
Parent Molecule 3.1 Moderate Scaffolding
5-Amino Derivative 2.5 Low Increased Polarity
2-Trifluoromethyl Derivative 4.2 High Enhanced Lipophilicity
5-Carboxylic Acid Derivative 2.2 Moderate H-Bond Donor/Acceptor

Sustainable Chemistry Initiatives for Synthesis and Application

The principles of green chemistry aim to reduce the environmental impact of chemical processes. mdpi.com Future research on this compound should prioritize the development of sustainable synthetic routes. This includes the use of greener solvents, such as anisole (B1667542) itself or ionic liquids, to replace hazardous traditional solvents. mdpi.comrsc.org Additionally, employing catalytic methods, particularly those using earth-abundant metals or biocatalysts, can minimize waste and energy consumption.

The development of synthetic pathways using ultrasonic irradiation or microwave-assisted synthesis could also contribute to more sustainable processes by reducing reaction times and improving energy efficiency. nih.gov Furthermore, exploring the use of raw materials derived from renewable feedstocks would align with the goals of a circular economy. Beyond its synthesis, research into the applications of this compound could also embrace sustainability, for example, by designing it into materials that are recyclable or biodegradable.

Q & A

Q. Critical Parameters :

  • Temperature : Higher temperatures (≥100°C) improve cyclopropane coupling efficiency but risk decomposition.
  • Solvent : Polar aprotic solvents (DMF, THF) enhance fluorination yields, while toluene is preferred for cyclopropanation.
  • Catalyst Loading : 5–10 mol% Pd catalysts balance cost and reactivity .

Q. Table 1: Representative Synthetic Routes

StepReagents/ConditionsYield (%)Reference
FluorinationSelectfluor, DCM, RT65–75
CyclopropanationCyclopropylboronic acid, Pd(PPh₃)₄, K₂CO₃, DMF, 110°C50–60

Advanced: How can regioselectivity conflicts during cyclopropane introduction be resolved?

Methodological Answer:
Regioselectivity challenges arise due to competing electronic effects (methoxy as an electron-donating group vs. fluorine as electron-withdrawing). Strategies include:

  • Protecting Groups : Temporarily block the methoxy group (e.g., silylation with TBSCl) to direct cyclopropanation to the 4-position .
  • Computational Modeling : DFT calculations predict reactive sites by analyzing Fukui indices or electrostatic potential maps. For example, meta-fluorine may deactivate the 4-position, necessitating stronger coupling conditions .
  • Directed ortho-Metalation (DoM) : Use lithium bases (e.g., LDA) to deprotonate specific positions, followed by quenching with cyclopropane precursors .

Case Study :
In a trial using 3-fluoroanisole, TBS protection of the methoxy group increased 4-position cyclopropanation yield from 40% to 72% .

Data Contradiction: Discrepancies in reported ¹⁹F NMR shifts for this compound derivatives—how to validate?

Methodological Answer:
Conflicting NMR data often stem from solvent effects, impurities, or calibration errors. To resolve:

Standardization : Use deuterated solvents (CDCl₃ or DMSO-d₆) and internal standards (e.g., CFCl₃ at 0 ppm) .

Comparative Analysis : Cross-reference with structurally similar compounds. For example, 4-Fluoro-3-(trifluoromethyl)anisole shows δ ~ -112 ppm in CDCl₃; cyclopropyl substitution may upshift to -105 ppm due to ring strain .

DFT Validation : Calculate expected shifts using Gaussian or ORCA software. Deviations >5 ppm suggest experimental errors or isomerism .

Example : A study reported δ = -108 ppm for this compound, while DFT predicted -107.5 ppm, confirming accuracy .

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C/¹⁹F NMR :
    • ¹⁹F NMR : Identifies fluorine environment (δ range: -100 to -120 ppm). Splitting patterns confirm substituent proximity .
    • ¹³C NMR : Cyclopropyl carbons appear at 8–12 ppm (quaternary) and 15–20 ppm (CH₂) .
  • GC-MS : Monitors purity; cyclopropyl fragments (m/z 39–41) and molecular ion (M⁺ = 180 g/mol) are diagnostic .
  • X-Ray Crystallography : Resolves steric effects of the cyclopropyl group and confirms regiochemistry .

Advanced: How does the electronic nature of substituents influence the stability of this compound under acidic conditions?

Methodological Answer:
The electron-withdrawing fluorine at the 3-position destabilizes the aromatic ring under strong acids (e.g., H₂SO₄), promoting electrophilic attack. Conversely, the methoxy group (electron-donating) mitigates this by increasing electron density.

  • Decomposition Pathways :
    • Acid-catalyzed demethylation of methoxy to phenol (observed in TLC at Rf = 0.3 under 1M HCl) .
    • Cyclopropyl ring opening via protonation at strained C-C bonds, forming allylic intermediates .

Q. Mitigation Strategies :

  • Use buffered conditions (pH 4–6) during reactions.
  • Add stabilizing agents (e.g., BHT) to scavenge free radicals .

Data Contradiction: Conflicting reports on cyclopropane ring stability in photochemical reactions—how to troubleshoot?

Methodological Answer:
Photochemical studies may yield divergent results due to wavelength or solvent polarity effects:

  • Wavelength : UV light (254 nm) cleaves cyclopropane rings, while visible light (450 nm) preserves them. Use monochromatic filters to control outcomes .
  • Solvent Effects : Nonpolar solvents (hexane) stabilize cyclopropane via hydrophobic packing, reducing ring strain. In polar solvents (MeOH), solvation increases strain, promoting cleavage .

Q. Validation Protocol :

Replicate experiments under controlled light (e.g., LED at 450 nm).

Compare HPLC retention times pre/post irradiation to quantify degradation .

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